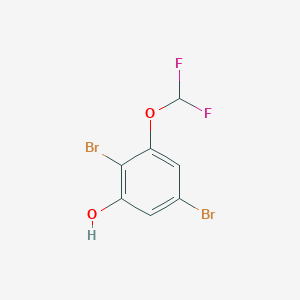

2,5-Dibromo-3-(difluoromethoxy)phenol

Description

Properties

IUPAC Name |

2,5-dibromo-3-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEBLZTXTZDYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Bromination and O-Difluoromethylation

This two-step approach is widely adopted for its modularity:

- Bromination of Phenolic Precursors

Starting with 3-(difluoromethoxy)phenol, regioselective bromination at the 2- and 5-positions is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid.- Conditions :

- Yield : 68–85%

- O-Difluoromethylation

Introducing the difluoromethoxy group via difluorocarbene reagents:

Route 2: Direct Functionalization of 2,5-Dibromophenol

An alternative method involves demethylation followed by difluoromethylation:

- Demethylation of 2,5-Dibromoanisole

- Conditions : AlCl₃ (1.2 equiv) in DMF, 80–100°C, 3 h

- Yield : 89%

- Difluoromethylation

Similar to Route 1, using sulfonium salts or chlorodifluoromethyl reagents.

Comparative Analysis of Difluoromethylation Methods

Critical Reaction Parameters

- Bromination Selectivity :

FeCl₃ catalysis ensures para/ortho-directing effects, minimizing polybromination. Excess Br₂ reduces reaction time but requires careful quenching. - Difluorocarbene Stability :

Sulfonium salts generate difluorocarbene more efficiently than ketone-based reagents, enhancing O-difluoromethylation yields. - Solvent Effects :

Polar aprotic solvents (DMF, CH₃CN) improve reagent solubility, while fluorobenzene minimizes side reactions.

Industrial-Scale Considerations

The patent CN109320403A highlights a five-step process starting from 2-amino-5-nitroanisole, emphasizing:

- Cost Efficiency : Diazotization and bromination steps use H₂SO₄/NaNO₂ and CuBr₂/HBr, reducing reagent costs.

- Purification : Liquid-liquid extraction and column chromatography achieve >95% purity.

Challenges and Optimizations

- Byproduct Formation :

Over-bromination is mitigated by stoichiometric Br₂ control. - Moisture Sensitivity : Difluorocarbene reagents require anhydrous conditions; molecular sieves or N₂ atmospheres are recommended.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the substituent introduced, various derivatives of 2,5-Dibromo-3-(difluoromethoxy)phenol can be formed.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroquinones and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

2,5-Dibromo-3-(difluoromethoxy)phenol serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution due to the presence of bromine and difluoromethoxy groups. These functional groups enhance its reactivity and selectivity in synthetic pathways.

| Reaction Type | Description | Reference |

|---|---|---|

| Electrophilic Substitution | Utilized for the introduction of various substituents on the aromatic ring. | |

| Coupling Reactions | Acts as a coupling partner in cross-coupling reactions, facilitating the formation of complex molecules. |

Medicinal Chemistry

Potential Pharmacological Applications

The incorporation of fluorine into bioactive molecules is known to significantly alter their biological properties. 2,5-Dibromo-3-(difluoromethoxy)phenol's difluoromethoxy group may enhance lipophilicity and metabolic stability, making it a candidate for drug development.

- Antimicrobial Activity : Studies have indicated that compounds with similar structural features exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that fluorinated phenolic compounds can inhibit cancer cell growth, warranting further investigation into this compound's efficacy against various cancer types.

Materials Science

Use in Polymer Chemistry

The unique properties of 2,5-Dibromo-3-(difluoromethoxy)phenol make it suitable for use in polymer chemistry. Its ability to act as a building block for fluorinated polymers can lead to materials with improved thermal stability and chemical resistance.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the efficiency of 2,5-Dibromo-3-(difluoromethoxy)phenol as an intermediate in synthesizing fluorinated compounds. The reaction conditions were optimized to maximize yield while minimizing by-products. This study highlighted the compound's versatility in forming complex structures necessary for drug discovery.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of 2,5-Dibromo-3-(difluoromethoxy)phenol were screened for antimicrobial activity against various pathogens. The results indicated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2,5-Dibromo-3-(difluoromethoxy)phenol and related compounds:

Key Observations :

- Electronic Effects: The difluoromethoxy group in 2,5-Dibromo-3-(difluoromethoxy)phenol increases acidity compared to non-fluorinated analogs (e.g., methoxy derivatives) due to its strong electron-withdrawing nature. This contrasts with benzimidazole derivatives (e.g., 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol), where the heterocyclic core stabilizes charge differently .

- Bioactivity: The Schiff base derivative (2-[(E)-(2-amino-5-methylphenylimino)methyl]-5-(difluoromethoxy)phenol) exhibits Mg²⁺ ion selectivity, attributed to the imine group’s chelation capacity .

Photophysical and Chemosensing Properties

- Fluorescence Applications: The Schiff base derivative in acts as a Mg²⁺ chemosensor with high selectivity, leveraging the phenol’s fluorescence quenching upon metal binding .

- Comparison with Benzimidazoles: Compounds like 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol () exhibit thiol-related reactivity but lack the phenolic –OH group, limiting metal ion interaction compared to the target compound .

Biological Activity

2,5-Dibromo-3-(difluoromethoxy)phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. Its unique structural features, including bromine and difluoromethoxy substituents, suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 2,5-Dibromo-3-(difluoromethoxy)phenol |

| Molecular Formula | C₈H₅Br₂F₂O |

| Molecular Weight | 309.93 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2,5-Dibromo-3-(difluoromethoxy)phenol is hypothesized to involve interactions with specific molecular targets. These interactions may affect various signaling pathways, including those related to apoptosis and cell proliferation. The presence of bromine and difluoromethoxy groups enhances the compound's lipophilicity, which may facilitate its penetration into cellular membranes.

Biological Activity

Research indicates that compounds similar to 2,5-Dibromo-3-(difluoromethoxy)phenol exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that halogenated phenols can induce apoptosis in cancer cell lines. For instance, related compounds have shown IC50 values indicating significant cytotoxicity against leukemia cells while sparing normal peripheral blood mononuclear cells (PBMNCs) .

- Antioxidant Properties : The structural components of 2,5-Dibromo-3-(difluoromethoxy)phenol may contribute to its ability to scavenge free radicals, thus providing potential protective effects against oxidative stress .

- Enzyme Inhibition : Similar phenolic compounds have been studied for their ability to inhibit enzymes involved in inflammatory processes and cancer progression. The difluoromethoxy group may enhance binding affinity due to electron-withdrawing effects .

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds:

- Study on Antineoplastic Activity : A screening of natural compounds revealed that certain dibromophenolic derivatives exhibited strong antiproliferative effects on Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines. These findings support the potential of brominated phenols in cancer therapy .

- Cytotoxicity Assessment : In vitro assays demonstrated that compounds with similar structures induced apoptosis at varying concentrations, with lower IC50 values observed in malignant cells compared to healthy PBMNCs. This selectivity is crucial for therapeutic applications .

Q & A

Q. What synthetic strategies are recommended for preparing 2,5-Dibromo-3-(difluoromethoxy)phenol?

- Methodological Answer : A two-step approach is typically employed: (i) Difluoromethylation : Introduce the difluoromethoxy group to phenol derivatives using sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in DMF, as described in difluoromethylation protocols for phenolic substrates . (ii) Bromination : Electrophilic bromination at the 2- and 5-positions can be achieved using bromine in acetic acid or HBr/H2O2 systems. Monitor regioselectivity via NMR (e.g., ortho/para directing effects of the -OCHF2 group). Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure via X-ray crystallography (as in related brominated phenol derivatives) .

Q. How should researchers purify 2,5-Dibromo-3-(difluoromethoxy)phenol to achieve >98% purity?

- Methodological Answer : After synthesis, use a combination of: (i) Column chromatography (silica gel, hexane/ethyl acetate eluent) to separate brominated isomers. (ii) Recrystallization in ethanol/water mixtures to remove residual solvents. Purity validation via GC-MS or LC-MS is critical, as highlighted in protocols for structurally similar fluorinated phenols .

Q. What safety precautions are essential when handling brominated and fluorinated phenolic compounds?

- Methodological Answer :

- Conduct a risk assessment following guidelines in "Prudent Practices in the Laboratory" (National Academies Press, 2011), focusing on inhalation hazards (volatile bromine/byproducts) and skin exposure .

- Use fume hoods , nitrile gloves, and polyvinyl chloride aprons. Quench residual bromine with sodium thiosulfate, as noted in safety protocols for 1,4-dibromo-2,3-difluorobenzene .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of bromo and difluoromethoxy substituents on reactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and assess substituent effects on aromatic ring electron density. Compare with experimental Hammett σ values for Br and -OCHF2 groups.

- Cross-reference results with structural analogs, such as 2,5-dichloro-3-(difluoromethoxy)benzamide, where the electron-withdrawing nature of -OCHF2 enhances electrophilic substitution kinetics .

Q. How can researchers resolve contradictions in NMR data caused by bromine’s magnetic anisotropy?

- Methodological Answer :

- Use 2D NMR techniques (e.g., COSY, NOESY) to distinguish overlapping signals. For example, NOE correlations can clarify spatial proximity of bromine atoms to neighboring protons.

- Supplement with X-ray crystallography to unambiguously assign positions, as demonstrated in 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran structural studies .

Q. What in vitro assays are suitable for evaluating the bioactivity of 2,5-Dibromo-3-(difluoromethoxy)phenol?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity). Compare potency to trifluoromethoxy analogs, which often show reduced activity due to lower electronegativity .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include a positive control like doxorubicin and validate results via flow cytometry for apoptosis markers .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Apply Design of Experiments (DoE) methodologies (e.g., Taguchi models) to optimize variables like temperature, stoichiometry, and solvent polarity. For example, a central composite design was used to optimize phenol degradation in batch reactors, which can be adapted for bromination efficiency .

- Monitor side reactions (e.g., dehalogenation) via in-situ IR spectroscopy or LC-MS tracking of intermediates.

Data Contradiction and Validation

Q. How to validate the regioselectivity of bromination when competing substituent effects arise?

- Methodological Answer :

- Combine isotopic labeling (e.g., deuterated substrates) with kinetic isotope effect (KIE) studies to track bromine incorporation.

- Compare experimental results with computational predictions (DFT-based transition state modeling) to identify dominant electronic effects .

Structural Characterization

Q. What advanced techniques confirm the crystal structure of 2,5-Dibromo-3-(difluoromethoxy)phenol?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve Br and F positions using high-resolution data (Cu-Kα radiation, CCD detector). Refine structures with SHELXL and analyze intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯F hydrogen bonds), as seen in hexasubstituted dihydrofuran systems .

- Solid-state NMR : Use 19F MAS NMR to probe fluorine environments and confirm -OCHF2 group integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.